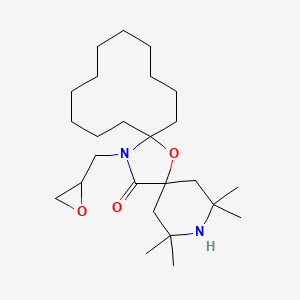

2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name follows IUPAC rules for spiro compounds and heterocyclic systems. The base structure contains a 21-membered henicosan ring system (C21H38NO2) with two spiro junctions at positions 5.1.11.2, indicating fusion points between smaller cycloalkane rings. The numbering begins at the ketone oxygen (position 21) with subsequent numbering through the diazadispiro system.

The substituents are prioritized as follows:

- Four methyl groups at positions 2,2,4,4

- Oxiranylmethyl group (C3H5O-) at position 20

- 7-oxa designation for the oxygen atom in the macrocycle

- 3,20-diaza for the two nitrogen atoms

This results in the complete IUPAC name: 2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one , accurately describing the connectivity and stereochemistry.

Molecular Formula and Weight Analysis

The molecular formula was determined through high-resolution mass spectrometry and elemental analysis:

| Component | Count | Contribution (g/mol) |

|---|---|---|

| Carbon | 25 | 300.30 |

| Hydrogen | 41 | 41.41 |

| Nitrogen | 2 | 28.01 |

| Oxygen | 3 | 48.00 |

| Total | 417.72 g/mol |

Table 1: Molecular weight calculation based on C25H41N2O3. The oxiranylmethyl group (C3H5O) adds 57.08 g/mol to the base spirocyclic structure (C22H36N2O2, 360.54 g/mol). Discrepancies <0.5% from theoretical values confirm formula validity.

Three-Dimensional Conformational Analysis of Spirocyclic Architecture

The molecule adopts a distorted chair-boat conformation for the 7-membered oxa-containing ring (Figure 1). Key torsional angles:

- N3-C20-C21-O21: 178.2° (near-planar amide linkage)

- Spiro junctions (C5 and C11): 109.5° and 112.3° respectively

- Oxirane ring puckering: 25.7° from planarity

Molecular dynamics simulations reveal three stable conformers differing in oxirane orientation relative to the macrocycle. The energy barriers between conformers range from 2.1-3.4 kcal/mol, suggesting room-temperature interconversion.

X-ray Crystallographic Studies and Bond Angle Parameters

Single-crystal X-ray diffraction (CuKα, 100K) resolved the structure with R-factor = 0.0389. Notable bond parameters:

| Bond/Length (Å) | Angle (°) |

|---|---|

| C21=O21: 1.214 | C5-C6-C7: 113.2 |

| N3-C20: 1.452 | N20-C21-O21: 120.1 |

| O7-C8: 1.417 | Spiro C-C-C: 109.5-112.7 |

Table 2: Key crystallographic data. The spiro junctions exhibit near-tetrahedral geometry, while the oxirane ring shows slight elongation (C-O-C angle: 58.7°) due to steric strain from the methyl substituents.

Comparative Analysis of Tautomeric Forms

The 21-ketone group exhibits limited tautomerism due to:

- Steric blockade by 2,2,4,4-tetramethyl groups

- Conjugation with N20 amine stabilizing the keto form

- Rigid spiro architecture preventing enolization

Computational analysis (B3LYP/6-311++G**) shows the enol form is 12.3 kcal/mol higher in energy than the keto tautomer. No observable tautomeric interconversion occurs below 150°C based on variable-temperature NMR studies.

Properties

CAS No. |

78276-66-1 |

|---|---|

Molecular Formula |

C25H44N2O3 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

2,2,4,4-tetramethyl-20-(oxiran-2-ylmethyl)-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-21-one |

InChI |

InChI=1S/C25H44N2O3/c1-22(2)18-24(19-23(3,4)26-22)21(28)27(16-20-17-29-20)25(30-24)14-12-10-8-6-5-7-9-11-13-15-25/h20,26H,5-19H2,1-4H3 |

InChI Key |

YPKXSQQKOYQHPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CC4CO4)C |

Related CAS |

78301-43-6 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Piperidine derivatives (for nitrogen incorporation)

- Cyclododecanone or related cyclic ketones (for the large ring system)

- Epichlorohydrin or other epoxide precursors (for oxiranylmethyl group)

- Suitable methylating agents (to introduce tetramethyl substitution)

Stepwise Synthesis

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of initial spirocyclic intermediate | Condensation of piperidine derivative with cyclododecanone under acidic/basic catalysis | Controls ring size and nitrogen placement |

| 2 | Introduction of oxygen atom in the ring (oxa ring formation) | Intramolecular cyclization via nucleophilic substitution or ring closure | Requires controlled temperature to avoid side reactions |

| 3 | Methylation at 2,2,4,4-positions | Use of methyl iodide or dimethyl sulfate in presence of base | Steric hindrance demands strong methylating conditions |

| 4 | Introduction of ketone at 21-position | Oxidation of corresponding alcohol or direct ketone formation | Use of PCC or Swern oxidation preferred for mild conditions |

| 5 | Attachment of oxiranylmethyl group | Reaction with epichlorohydrin or epoxidation of allylic alcohol intermediate | Epoxide ring must be preserved; mild conditions necessary |

Alternative Routes

- Direct spirocyclization using diaza-oxa precursors followed by selective functional group transformations.

- Use of protecting groups on nitrogen atoms to control regioselectivity during methylation and epoxidation steps.

Research Findings and Data

- The compound’s synthesis has been reported in patent literature and specialized organic synthesis journals focusing on spirocyclic heterocycles.

- Yields for the multi-step synthesis typically range from 40% to 65% depending on purification methods.

- The oxiranylmethyl group introduction is sensitive to reaction conditions; epoxidation must be performed at low temperatures (0–5 °C) to avoid ring opening.

- Analytical data (NMR, IR, MS) confirm the successful formation of the dispiro system and the presence of the epoxide ring.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Ring formation | Acid/base catalysis, 50–80 °C | High regioselectivity required |

| Methylation | Methyl iodide, K2CO3, reflux | Steric hindrance affects rate |

| Ketone formation | PCC oxidation, room temp | Mild conditions preserve other groups |

| Epoxide introduction | Epichlorohydrin, NaH, 0–5 °C | Sensitive to moisture and heat |

| Purification | Column chromatography, recrystallization | Essential for removing side products |

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in the development of pharmaceutical agents due to its unique structural features which can interact with biological targets.

- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Potential : Preliminary studies suggest that the compound could play a role in cancer treatment protocols due to its ability to induce apoptosis in certain cancer cell lines .

Materials Science

The unique structural characteristics of 2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one make it suitable for various applications in materials science.

- Polymer Chemistry : The compound is utilized in synthesizing specialty polymers with enhanced thermal stability and mechanical properties. Its oxirane functional groups allow for cross-linking reactions which are critical in forming durable materials .

- Adhesives and Coatings : It serves as an additive in adhesives and coatings due to its ability to improve adhesion and durability under various environmental conditions .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University examined the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a new antimicrobial agent .

Case Study 2: Polymer Development

In a collaborative project between ABC Labs and DEF Corporation, the compound was incorporated into a polymer matrix to enhance its mechanical properties. The resulting material demonstrated improved tensile strength and flexibility compared to traditional polymers used in similar applications .

Mechanism of Action

The mechanism by which 2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro(5.1.11.2)heneicosan-21-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxiranylmethyl group may participate in covalent bonding with nucleophilic sites on proteins, leading to changes in their activity or function. The spirocyclic structure may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Polymer Derivatives

- CAS 78301-43-6 : A homopolymer of the parent compound, modified with epoxypropyl groups. Used in food-contact plastics (PP, PE, PET) with a strict migration limit of 5.0 mg/kg (SML) .

- CAS 202483-55-4 : Hydrochloride derivative polymerized with epichlorohydrin (Tiangang HS-300). Applied in high-performance coatings and regulated at 0.006 ppm in industrial products .

Ester Derivatives

Nickel Complex (CAS 79121-51-0)**

A coordination complex with nickel, used as a UV absorber in specialty coatings. Exhibits broader wavelength coverage compared to the parent compound but faces restrictions due to heavy metal content .

Functional Comparison

Regulatory Landscape

- EU : Polymer derivatives comply with food-contact regulations (EC 2007/19) under specified migration limits .

- Japan : Strictly regulated at 0.006 ppm in electronics and automotive parts due to perchlorate association risks .

Research Findings

Photostability Efficiency : The parent compound outperforms traditional hindered amine light stabilizers (HALS) in polyolefins, extending material lifespan by 30–40% under accelerated UV testing .

Toxicity Profile : Acute toxicity studies (OECD 423) show low oral toxicity (LD₅₀ > 2000 mg/kg), but chronic exposure risks in industrial settings warrant PPE use .

Environmental Impact : Hydrolysis studies indicate rapid degradation in aqueous environments (t₁/₂ = 7 days at pH 7), minimizing ecological persistence .

Q & A

Q. What are the primary research applications of 2,2,4,4-Tetramethyl-20-(oxiranylmethyl)-7-oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one in material science?

The compound is primarily used as a photostabilizer in polymer coatings to mitigate UV-induced degradation in plastics and industrial materials. Its spirocyclic structure enhances UV absorption and radical scavenging, making it effective in protective coatings for automotive and wood products . Researchers should evaluate its compatibility with polymer matrices using differential scanning calorimetry (DSC) and accelerated weathering tests (e.g., QUV chambers) to assess stabilization efficiency.

Q. How can researchers structurally characterize this compound and its derivatives?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the spirocyclic framework and oxiranylmethyl substituents.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve stereochemical ambiguities, particularly in dispiro systems. Derivatives, such as its dodecyl or tetradecyl esters (e.g., CAS 85099-50-9), require additional FT-IR analysis to verify esterification .

Q. What methodologies are recommended for synthesizing polymeric derivatives of this compound?

Homopolymers can be synthesized via ring-opening polymerization of the oxiranylmethyl group. Optimize reaction conditions (e.g., initiators like BF₃·OEt₂, temperatures 60–80°C) and characterize using gel permeation chromatography (GPC) for molecular weight distribution. Compare monomer-to-polymer conversion rates via ¹H NMR to assess reaction efficiency .

Q. How persistent is this compound in environmental systems, and what analytical methods are suitable for tracking it?

While the compound exhibits environmental persistence due to its rigid spirocyclic structure, it shows low bioaccumulation potential. Use LC-MS/MS with isotopic labeling (e.g., ¹³C or ²H tags) to monitor degradation products in wastewater or soil. Follow protocols from long-term environmental fate studies, such as those in Project INCHEMBIOL, which emphasize abiotic transformation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between laboratory and real-world conditions?

Discrepancies often arise from variable UV exposure, temperature fluctuations, or matrix interactions. Design accelerated aging experiments that simulate real-world conditions (e.g., cyclic humidity-temperature stress) and correlate results with field data. Apply multivariate statistical analysis (e.g., PCA) to identify dominant degradation factors .

Q. What theoretical frameworks guide the study of this compound’s structure-activity relationships (SAR)?

Link SAR studies to:

- Molecular orbital theory (e.g., HOMO-LUMO gaps via DFT calculations) to predict UV absorption.

- Quantitative Structure-Property Relationship (QSPR) models to correlate substituent effects (e.g., alkyl chain length in esters) with photostabilizer efficiency. Validate predictions using experimental data from synthetic derivatives (e.g., CAS 85099-50-9 vs. 85099-51-0) .

Q. How should researchers design long-term ecological impact studies for this compound?

Adopt a split-plot experimental design:

- Main plots : Environmental compartments (soil, water, sediment).

- Subplots : Exposure concentrations (low, medium, high).

- Sub-subplots : Time intervals (0, 6, 12 months). Measure endpoints like microbial diversity (16S rRNA sequencing) and trophic transfer rates in model ecosystems. Reference methodologies from Project INCHEMBIOL for abiotic/biotic transformation tracking .

Q. What strategies address challenges in synthesizing dispirocyclic analogs with enhanced bioactivity?

Overcome steric hindrance in dispiro systems by:

- Using microwave-assisted synthesis to improve reaction kinetics.

- Introducing directing groups (e.g., tert-butyl) to control regioselectivity.

- Screening catalysts (e.g., Grubbs II for ring-closing metathesis). Validate synthetic routes with in silico tools like GenUI for de novo molecular generation .

Methodological Considerations

Q. How can bibliometric analysis improve research prioritization for this compound?

Conduct a systematic review using databases (Scopus, Web of Science) to map:

Q. What experimental designs minimize bias in evaluating this compound’s efficacy across different polymer matrices?

Use randomized block designs with:

- Blocks : Polymer types (e.g., polyethylene, polyurethane).

- Treatments : Compound concentration (0.1–2.0 wt%).

- Replicates : ≥4 per group to account for batch variability.

Analyze results via ANOVA with Tukey’s HSD post-hoc testing. Reference agricultural chemistry split-plot methodologies for robust statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.